2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound featuring a piperidine ring, a cyclohexene moiety, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclohexene Moiety: The cyclohexene group is introduced via a carbonylation reaction, often using cyclohex-3-enecarboxylic acid or its derivatives.
Coupling with Nicotinonitrile: The final step involves coupling the piperidine intermediate with nicotinonitrile, facilitated by a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it valuable in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be useful in the design of drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic natural ligands, allowing it to modulate biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Cyclohexylcarbonyl)piperidin-4-yl)oxy)nicotinonitrile: Similar structure but with a saturated cyclohexyl group.
2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of nicotinonitrile.
2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)benzonitrile: Similar structure but with a benzonitrile group.
Uniqueness
2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its piperidine, cyclohexene, and nicotinonitrile moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c19-13-15-7-4-10-20-17(15)23-16-8-11-21(12-9-16)18(22)14-5-2-1-3-6-14/h1-2,4,7,10,14,16H,3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJLXYIQIUESFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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